

# Penfluridol: A Cross-Cancer Analysis of a Repurposed Antipsychotic's Therapeutic Potential

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An objective comparison of **penfluridol**'s anti-cancer effects, supported by experimental data, reveals its broad-spectrum potential and diverse mechanisms of action across various cancer types. This guide synthesizes in vitro and in vivo findings to provide a comprehensive resource for researchers, scientists, and drug development professionals.

**Penfluridol**, a first-generation antipsychotic, is gaining significant attention in the oncology field as a promising repurposed drug.[1][2] Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain cancers and metastasis.[1][3] Extensive preclinical research has demonstrated its cytotoxic effects in a wide range of cancers, including breast, lung, pancreatic, glioblastoma, and renal cancers, by inducing apoptosis, autophagy, and inhibiting cell proliferation, metastasis, and invasion.[4]

## Comparative Efficacy of Penfluridol Across Cancer Cell Lines

The anti-proliferative activity of **penfluridol** has been quantified in numerous cancer cell lines, with IC50 values indicating its potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **penfluridol** in various cancer cell lines, providing a direct comparison of its efficacy.



| Cancer Type          | Cell Line            | IC50 (μM)  | Citation |
|----------------------|----------------------|------------|----------|
| Breast Cancer        | Paclitaxel-sensitive | ~2-3       | [5]      |
| Paclitaxel-resistant | ~4-5                 | [5]        |          |
| Pancreatic Cancer    | Panc-1               | 6-7 / 12.0 | [3][5]   |
| BxPC-3               | 6-7 / 9.3            | [3][5]     |          |
| AsPC-1               | 6-7                  | [5]        | _        |
| SU8686               | 16.2                 | [3]        | _        |

### In Vivo Tumor Growth Inhibition

**Penfluridol** has demonstrated significant tumor growth suppression in various animal models, highlighting its potential for clinical translation.

| Cancer Type                                      | In Vivo Model | Tumor Growth<br>Inhibition | Citation |
|--|---------------|----------------------------|----------|
| Breast Cancer                                    | Orthotopic    | 49%                        | [2][5]   |
| Metastatic Brain Tumors (intracardiac injection) | 90%           | [5][6]                     |          |
| Metastatic Brain Tumors (intracranial injection) | 72%           | [5][6]                     |          |
| Glioblastoma                                     | Subcutaneous  | 65%                        | [5]      |
| Intracranial                                     | 72%           | [5]                        |          |

### **Mechanisms of Action: A Multi-Faceted Approach**

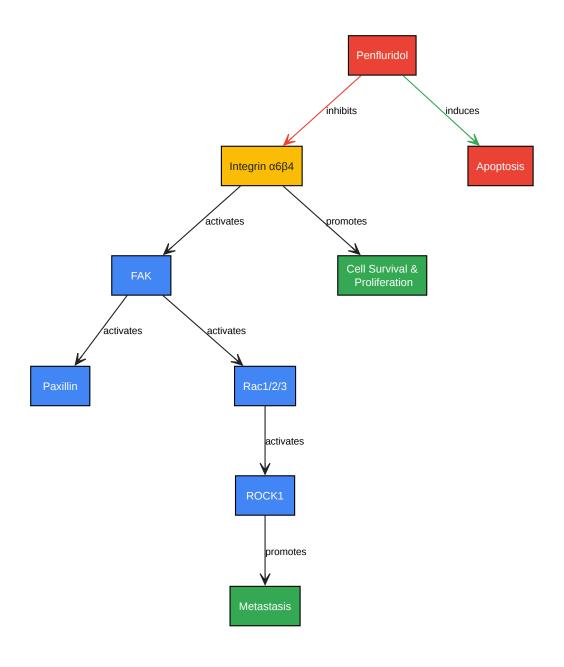
**Penfluridol** exerts its anti-cancer effects through the modulation of several key signaling pathways. Its diverse mechanisms contribute to its broad-spectrum activity.



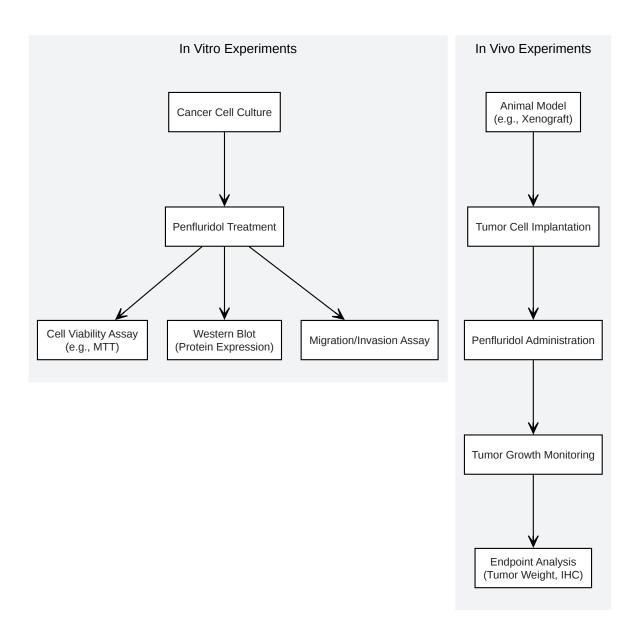
### Inhibition of Integrin Signaling in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), **penfluridol** has been shown to suppress the integrin signaling axis, which is crucial for cell survival, proliferation, and metastasis.[6][7] Treatment with **penfluridol** leads to a reduction in the expression of integrin  $\alpha$ 6 and  $\beta$ 4, as well as downstream effectors like FAK, Paxillin, Rac1/2/3, and ROCK1.[6][7] This disruption of integrin signaling ultimately induces apoptosis.[6]









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